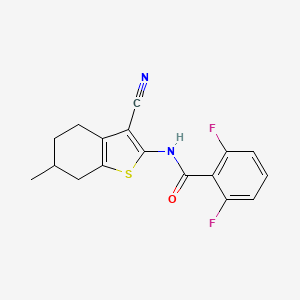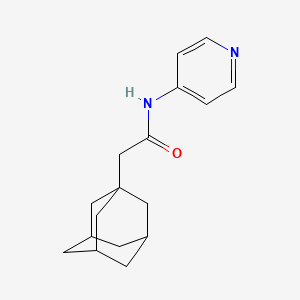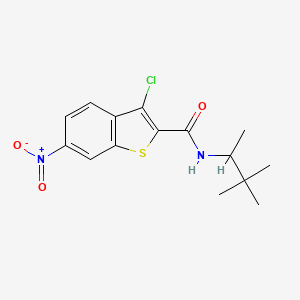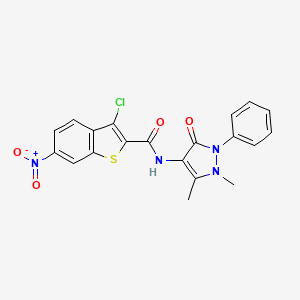![molecular formula C23H20N2O4S B4185262 N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
説明
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide, also known as ML347, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound is known to target specific enzymes in the body, making it a promising candidate for the development of new drugs. We will also explore future directions for research on this promising compound.
作用機序
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide works by binding to the active site of SIRT2 and inhibiting its activity. SIRT2 is a member of the sirtuin family of enzymes, which are involved in regulating various cellular processes, including gene expression, DNA repair, and metabolism. Inhibition of SIRT2 by N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been shown to result in the accumulation of acetylated proteins, which can lead to various cellular responses, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has various biochemical and physiological effects. Inhibition of SIRT2 by N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been linked to the induction of apoptosis in cancer cells, inhibition of inflammation, and protection against neurodegenerative disorders. N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has also been shown to have anti-tumor effects in various cancer models.
実験室実験の利点と制限
One of the main advantages of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide for lab experiments is its specificity for SIRT2. This allows researchers to study the effects of SIRT2 inhibition on various cellular processes without affecting other sirtuin family members. However, one limitation of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are many potential future directions for research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more potent and selective inhibitors of SIRT2. Another area of research is the investigation of the effects of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide on other cellular processes, such as DNA repair and metabolism. Additionally, the potential therapeutic applications of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
In conclusion, N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity for SIRT2 makes it a valuable tool for studying the effects of SIRT2 inhibition on various cellular processes. Further research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is needed to fully explore its potential as a therapeutic agent.
科学的研究の応用
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit a specific enzyme called SIRT2, which is involved in various cellular processes, including cell division and metabolism. Inhibition of SIRT2 has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
特性
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-21(24-22-17(9-14-30-22)23(27)25-10-12-28-13-11-25)20-15-5-1-3-7-18(15)29-19-8-4-2-6-16(19)20/h1-9,14,20H,10-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIYHNGNGZMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4185205.png)


![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)

![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)

